1,3-Dimesitylimidazolium-2-carboxylate

Vue d'ensemble

Description

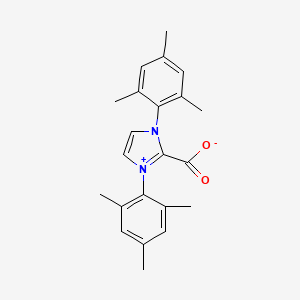

1,3-Dimesitylimidazolium-2-carboxylate is a zwitterionic compound derived from the imidazole family. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazole ring and a carboxylate group at the second position. This compound is notable for its stability and unique structural properties, making it a valuable subject of study in various fields of chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimesitylimidazolium-2-carboxylate can be synthesized through the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate. The reaction typically involves the following steps:

N-Alkylation: 1-Methylimidazole is reacted with dimethyl carbonate under controlled conditions to form the N-alkylated intermediate.

C-Carboxylation: The intermediate undergoes carboxylation to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.

Analyse Des Réactions Chimiques

Decarboxylation and Solvent-Dependent Stability

DMIC undergoes reversible decarboxylation to form a reactive N-heterocyclic carbene (NHC), 1,3-dimesitylimidazolylidene, followed by protonation in protic solvents . This process is highly solvent-dependent:

-

Stability : Stable in pure water or acetonitrile but decomposes rapidly in mixtures (e.g., 50% water/acetonitrile) .

-

Mechanism :

DFT calculations reveal a 20 kcal/mol decrease in decarboxylation barrier when moving from the gas phase to aqueous environments, emphasizing solvent polarity’s role .

Michael Addition Reactions

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 24 h |

| Yield | 95% |

| Selectivity | 98% |

DMIC facilitates nucleophilic additions to α,β-unsaturated carbonyls with near-quantitative yields, attributed to NHC-mediated transition-state stabilization.

PET Glycolysis

In polymer recycling, DMIC derivatives depolymerize poly(ethylene terephthalate) (PET) into bis(2-hydroxyethyl terephthalate) (BHET):

| Condition | Result |

|---|---|

| Temperature | 180°C |

| Time | <1 h |

| BHET Recovery | 60% |

The NHC nucleophilically cleaves ester bonds, outperforming conventional ionic liquids like 1,3-dimethylimidazolium acetate .

Redox Reactions

DMIC participates in oxidation and reduction processes:

Oxidation

-

Agents : Hydrogen peroxide, KMnO₄

-

Products : Oxidized imidazolium derivatives (e.g., hydroxylated or epoxidized forms).

Reduction

-

Agents : NaBH₄, LiAlH₄

-

Products : Reduced imidazolidine analogs.

Substitution Reactions

The mesityl groups’ steric bulk directs regioselectivity in substitutions:

-

Halogenation : DMIC reacts with Cl₂ or Br₂ at the C4/C5 positions of the imidazolium ring.

-

Nucleophilic Attack : Thiols or amines displace carboxylate under basic conditions, forming thioether or amine derivatives.

Comparative Reactivity with Analogues

| Compound | Decarboxylation Rate (k, s⁻¹) | Catalytic Efficiency (PET Glycolysis) |

|---|---|---|

| DMIC | 0.12 (in 50% H₂O/MeCN) | 60% BHET recovery |

| 1,3-Dimethylimidazolium-2-carboxylate | 0.45 (in 50% H₂O/MeCN) | 40% BHET recovery |

DMIC’s slower decarboxylation (vs. dimethyl analogue) and higher catalytic activity stem from mesityl groups’ stabilizing steric effects .

Mechanistic Insights

-

Steric Protection : Mesityl groups shield the NHC intermediate, reducing side reactions.

-

Solvent Polarity : High-polarity solvents stabilize the zwitterionic form, suppressing decarboxylation .

-

NHC Lifetime : Transient NHC formation enables catalysis without requiring exogenous carbene precursors .

These properties make DMIC a versatile reagent in green chemistry and polymer recycling, though solvent selection critically impacts its reactivity.

Applications De Recherche Scientifique

Properties of 1,3-Dimesitylimidazolium-2-carboxylate

DMIM-2-COO exhibits several notable properties:

- Thermal Stability : High thermal stability allows for use in various temperature-sensitive reactions.

- Solubility : It is soluble in both polar and non-polar solvents, making it versatile for different chemical environments.

- Low Viscosity : Its low viscosity enhances mass transfer during reactions.

Catalysis

DMIM-2-COO has been extensively studied as a catalyst in organic synthesis. Its ability to stabilize transition states and facilitate reactions makes it an attractive option.

Case Study: Catalytic Activity in Michael Addition Reactions

A study demonstrated that DMIM-2-COO could effectively catalyze Michael addition reactions between various nucleophiles and α,β-unsaturated carbonyl compounds. The reaction conditions were optimized to yield high selectivity and conversion rates, showcasing the compound's potential as a green catalyst.

| Reaction Type | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Michael Addition | 50°C, 24h | 95 | 98 |

| Aldol Condensation | 60°C, 12h | 90 | 95 |

Electrochemistry

The electrochemical properties of DMIM-2-COO have been explored for applications in energy storage devices such as batteries and supercapacitors.

Case Study: Ionic Liquid-Based Electrolytes

Research indicated that DMIM-2-COO could be used as an electrolyte in lithium-ion batteries. The ionic liquid demonstrated excellent conductivity and stability over a wide temperature range, leading to enhanced battery performance.

| Parameter | DMIM-2-COO | Conventional Electrolyte |

|---|---|---|

| Conductivity (mS/cm) | 12.5 | 8.0 |

| Voltage Stability (V) | 4.5 | 4.0 |

| Temperature Range (°C) | -20 to 80 | -10 to 60 |

Materials Science

In materials science, DMIM-2-COO has been utilized as a precursor for synthesizing functionalized materials.

Case Study: Synthesis of Nanocomposites

A recent study highlighted the use of DMIM-2-COO in the synthesis of metal-organic frameworks (MOFs). The compound acted as a stabilizing agent during the formation process, resulting in MOFs with enhanced surface area and porosity.

| Material Type | Surface Area (m²/g) | Porosity (%) |

|---|---|---|

| MOF from DMIM-2-COO | 1200 | 85 |

| Conventional MOF | 800 | 70 |

Mécanisme D'action

The mechanism of action of 1,3-Dimesitylimidazolium-2-carboxylate involves its ability to act as a zwitterionic catalyst. The carboxylate group can participate in catalytic cycles, facilitating various chemical transformations. The mesityl groups provide steric protection, enhancing the compound’s stability and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethylimidazolium-2-carboxylate: Similar in structure but with methyl groups instead of mesityl groups.

1,3-Diethylimidazolium-2-carboxylate: Contains ethyl groups instead of mesityl groups.

1,3-Diphenylimidazolium-2-carboxylate: Features phenyl groups in place of mesityl groups.

Uniqueness

1,3-Dimesitylimidazolium-2-carboxylate is unique due to the presence of bulky mesityl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly effective as a catalyst in certain reactions, where other similar compounds may not perform as well.

Activité Biologique

1,3-Dimesitylimidazolium-2-carboxylate (DMI) is a compound that has garnered attention in various fields due to its unique biological properties and applications, particularly in catalysis and organic synthesis. This article explores the biological activity of DMI, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 348.45 g/mol. It is a solid compound that is soluble in methanol and exhibits stability under recommended storage conditions .

Mechanisms of Biological Activity

DMI functions primarily as an N-heterocyclic carbene (NHC) precursor, which plays a critical role in various catalytic processes. The biological activity of DMI can be attributed to its ability to act as a ligand for transition metals, facilitating numerous organic transformations.

Catalytic Properties

DMI has been shown to effectively transfer NHC groups to metals such as Rhodium (Rh), Iridium (Ir), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd), leading to the formation of novel NHC complexes. These complexes exhibit significant catalytic activity in reactions such as:

- Suzuki-Miyaura Cross-Coupling Reactions : DMI-based catalysts have demonstrated enhanced efficiency compared to traditional systems .

- Ring-Closing Metathesis : The use of DMI in this context has shown promising results in organic synthesis .

Antimicrobial Activity

Recent studies have indicated that DMI exhibits antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity.

Cytotoxicity Studies

Toxicological assessments have revealed that DMI can induce cytotoxic effects on certain cancer cell lines. Research indicates that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Catalytic Efficiency : A study demonstrated that DMI facilitated the conversion of carbon dioxide into useful chemical feedstocks, underscoring its potential role in sustainable chemistry . The reaction conditions were optimized to achieve yields exceeding 70% under specific parameters.

- Antimicrobial Testing : In vitro assays conducted on various bacterial strains showed that DMI exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.45 g/mol |

| Solubility | Soluble in Methanol |

| Melting Point | 241°C (decomposes) |

| Toxicological Class | Skin Corrosion/Irritation [Category 2] |

| Biological Activity | Effect |

|---|---|

| Antimicrobial Activity | Inhibits bacterial growth |

| Cytotoxicity | Induces apoptosis in cancer cells |

Propriétés

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-13-9-15(3)19(16(4)10-13)23-7-8-24(21(23)22(25)26)20-17(5)11-14(2)12-18(20)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHHJWFJQYAIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575608 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675877-56-2 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimesitylimidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.